molecular formula C18H31NO3 B584272 (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

Cat. No.: B584272
M. Wt: 309.4 g/mol
InChI Key: CNVCBUGVTPVVJB-KJPDOMRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cis-tetradec-9-enoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family, which are signaling molecules used in bacterial quorum sensing. These molecules play a crucial role in the regulation of gene expression in response to cell density, influencing various bacterial behaviors such as biofilm formation and virulence factor production .

Mechanism of Action

Target of Action

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-9Z-HSL) primarily targets bacterial cells. Specifically, it serves as an autoinducer in certain bacterial species, including C. rodentium. As an autoinducer, it coordinates gene expression and behaviors by diffusing into cells of different bacterial species .

Action Environment

Environmental factors influence its efficacy and stability:

Remember, C14-9Z-HSL represents a fascinating intersection of biology and chemistry, shaping bacterial communities and their survival strategies. 🧪🔬 . If you have any more questions or need further details, feel free to ask!

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cis-tetradec-9-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone. One common method includes the reaction of tetradec-9-enoic acid with homoserine lactone under the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for N-cis-tetradec-9-enoyl-L-Homoserine lactone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis equipment and continuous flow reactors may enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cis-tetradec-9-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:

    Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The lactone ring can be opened and substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated N-acyl-homoserine lactones.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

N-cis-tetradec-9-enoyl-L-Homoserine lactone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cis-tetradec-9-enoyl-L-Homoserine lactone is unique due to its specific fatty acid chain length and the position of the double bond, which confer distinct signaling properties and affinities for LuxR family transcriptional regulators. These structural features make it a valuable tool for studying quorum sensing and developing targeted antimicrobial strategies .

Properties

IUPAC Name

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVCBUGVTPVVJB-KJPDOMRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

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